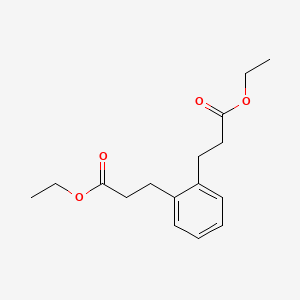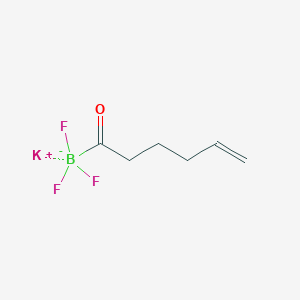
2,7-Dinitrodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dinitrodibenzofuran is an organic compound with the molecular formula C12H6N2O5 It is a derivative of dibenzofuran, characterized by the presence of two nitro groups at the 2 and 7 positions on the dibenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitrodibenzofuran typically involves the nitration of dibenzofuran. One common method is the direct nitration of dibenzofuran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 7 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dinitrodibenzofuran undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,7-Diaminodibenzofuran.
Substitution: Various substituted dibenzofuran derivatives.
Oxidation: Quinone derivatives of dibenzofuran.
Wissenschaftliche Forschungsanwendungen
2,7-Dinitrodibenzofuran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,7-Dinitrodibenzofuran involves its interaction with various molecular targets. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,8-Dinitrodibenzofuran: Similar in structure but with nitro groups at the 2 and 8 positions.
3-Nitrodibenzofuran: Contains a single nitro group at the 3 position.
2-Bromo-7-Nitrodibenzofuran: Contains a bromine atom at the 2 position and a nitro group at the 7 position.
Uniqueness: 2,7-Dinitrodibenzofuran is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. The presence of nitro groups at the 2 and 7 positions allows for selective chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
5408-55-9 |
|---|---|
Molekularformel |
C12H6N2O5 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
2,7-dinitrodibenzofuran |
InChI |
InChI=1S/C12H6N2O5/c15-13(16)7-2-4-11-10(5-7)9-3-1-8(14(17)18)6-12(9)19-11/h1-6H |
InChI-Schlüssel |
VVSJARSODDEAAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


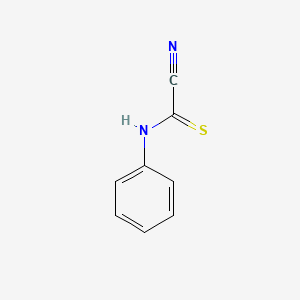


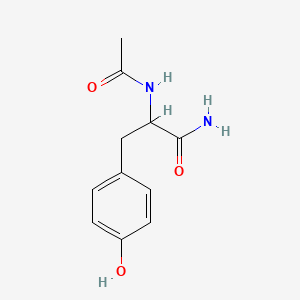
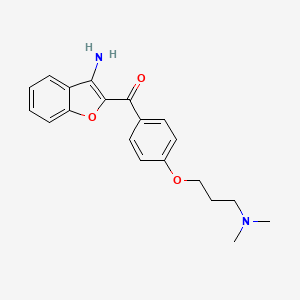
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)

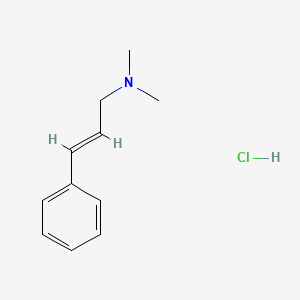
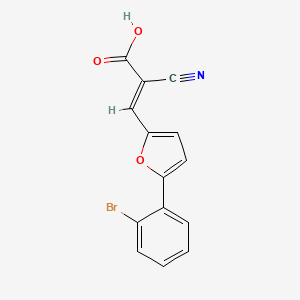
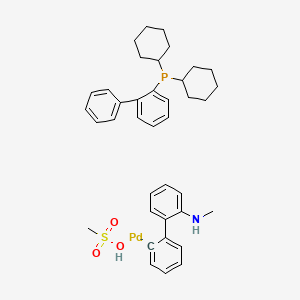
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
